2-(Methylamino)thiazole-5-boronic acid pinacol ester
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Overview
Description
2-(Methylamino)thiazole-5-boronic acid pinacol ester: is a boronic ester derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Boronic esters, including pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . This reaction is catalyzed by a radical approach .
Biochemical Pathways
The protodeboronation of pinacol boronic esters is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis and has been applied to various compounds .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic pinacol esters is influenced by the ph of the environment, with the reaction rate considerably accelerated at physiological ph . This could potentially impact the compound’s ADME properties and bioavailability.
Result of Action
The result of the compound’s action is the formation of new compounds through the process of protodeboronation and subsequent reactions . For instance, the protodeboronation process has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The action of 2-(Methylamino)thiazole-5-boronic acid pinacol ester is influenced by environmental factors such as pH and temperature . As mentioned earlier, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Additionally, the compound should be stored under recommended conditions to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)thiazole-5-boronic acid pinacol ester typically involves the reaction of thiazole derivatives with boronic acid or boronic ester reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylamino)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding thiazole oxides.
Reduction: Reduction reactions can convert it into thiazole derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, 2-(Methylamino)thiazole-5-boronic acid pinacol ester serves as a valuable building block for constructing complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: Its boronic ester moiety can interact with biological targets, making it useful in designing enzyme inhibitors and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and versatility make it suitable for various applications, including catalysis and polymer synthesis .
Comparison with Similar Compounds
- 2-Methylthiazole-5-boronic acid pinacol ester
- 2-(Methylamino)pyrimidine-5-boronic acid pinacol ester
- 2,2’-Bithiophene-5-boronic acid pinacol ester
Uniqueness: Compared to similar compounds, 2-(Methylamino)thiazole-5-boronic acid pinacol ester is unique due to its specific combination of a thiazole ring and a boronic ester group.
Properties
IUPAC Name |
N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2S/c1-9(2)10(3,4)15-11(14-9)7-6-13-8(12-5)16-7/h6H,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDPHGZZVJPEDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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